molecular formula C14H18N4O2 B2509341 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034432-66-9

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No.: B2509341
CAS No.: 2034432-66-9
M. Wt: 274.324
InChI Key: REQZWAJWFFAAKW-UHFFFAOYSA-N
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Description

3-((4-Cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a piperidine core linked to a cyanopyridine moiety via an ether bridge and a carboxamide group, is characteristic of ligands designed to target central nervous system (CNS) receptors . This structural framework is found in compounds investigated as positron emission tomography (PET) radioligands for key neuroreceptors, such as the dopamine D4 receptor, which is implicated in various neurological and psychiatric conditions . The presence of the carboxamide group is a notable feature, as this functional group is prevalent in pharmacologically active compounds and is known to facilitate critical hydrogen bonding interactions with enzyme active sites and biological targets, thereby influencing potency and selectivity . As a high-purity building block, this compound provides researchers with a versatile scaffold for the design and synthesis of novel bioactive molecules. It enables structure-activity relationship (SAR) studies aimed at exploring and optimizing interactions with a range of G-protein-coupled receptors (GPCRs) and kinases . The primary applications for this reagent include serving as a key intermediate in the development of potential CNS therapeutics, the creation of molecular probes for target validation, and fundamental investigations in chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-cyanopyridin-2-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-16-14(19)18-7-3-4-12(10-18)20-13-8-11(9-15)5-6-17-13/h5-6,8,12H,2-4,7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZWAJWFFAAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the formation of the carboxamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated and high-throughput synthesis techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and conditions is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide with structurally analogous piperidine-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C14H18N4O2 290.33 4-cyanopyridin-2-yloxy, N-ethyl Electron-withdrawing cyano group
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl... C24H19F3N4O3 492.43 5-trifluoromethylpyridinyloxy, phenylmethylene Lipophilic trifluoromethyl group
4-((3-Chloropyridin-2-yl)oxy)-N-(thiophen... C16H18ClN3O2S 351.86 3-chloropyridinyloxy, thiophenmethyl Halogenated pyridine, sulfur-containing moiety
N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoet... C20H23N3O4 369.42 4-hydroxypiperidinyl, methyl-dihydropyridine Hydroxyl group enhancing polarity

Key Observations:

  • The 4-cyanopyridin-2-yloxy group in the target compound distinguishes it from analogs with halogenated (e.g., 3-chloro in ) or fluorinated (e.g., 5-trifluoromethyl in ) pyridine rings. These substituents modulate electronic properties and binding affinities .
  • The N-ethylcarboxamide moiety in the target compound contrasts with bulkier groups like thiophenmethyl () or pyridazinyl (), which may impact solubility and membrane permeability .

Biological Activity

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a piperidine ring and a pyridine ring substituted with a cyano group, indicating its possible interactions with various biological targets. This article aims to explore the biological activity of this compound, highlighting its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N2_{2}O, with a molecular weight of approximately 246.32 g/mol. The compound's structure is significant for its biological activity, as it contains functional groups that may influence its interaction with biological macromolecules.

Property Value
Molecular FormulaC15_{15}H18_{18}N2_{2}O
Molecular Weight246.32 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which could lead to therapeutic applications in neuropharmacology and oncology.

The compound's mechanism involves binding to dopamine receptors, particularly the D(4) subtype, which has implications for treating disorders related to dopaminergic signaling . Additionally, it may exhibit selectivity over other receptor types, enhancing its therapeutic profile.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperidine ring.
  • Introduction of the pyridine ring.
  • Formation of the carboxamide group.

A common method for synthesizing this compound is through Suzuki–Miyaura coupling, known for its mild reaction conditions and functional group tolerance. Industrial production may utilize high-throughput techniques to enhance efficiency while minimizing environmental impact.

Biological Evaluation

Recent studies have focused on evaluating the pharmacological properties of this compound. Key findings include:

  • Dopamine Receptor Affinity : The compound exhibits nanomolar affinity for the D(4) dopamine receptor, with significant selectivity over D(2) and D(3) receptors .
  • Central Nervous System Penetration : Following administration, the compound rapidly enters the central nervous system (CNS), indicating potential for CNS-targeted therapies .

Case Studies

  • Neuropharmacological Applications : In animal models, compounds similar to this compound have demonstrated efficacy in modulating dopaminergic activity, suggesting potential use in treating conditions like schizophrenia and Parkinson's disease.
  • Oncology Research : Investigations into the compound's effects on cancer cell lines have revealed promising results in inhibiting tumor growth through modulation of specific signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide, and how can intermediates be validated?

  • Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxamide bond formation. Key steps include coupling the cyanopyridine moiety to the piperidine backbone under controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine). Intermediate validation requires thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
  • Optimization : Adjust reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., dimethylformamide or dichloromethane) to enhance yield and purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the cyanopyridine (δ ~7.5–8.5 ppm), piperidine (δ ~1.5–3.5 ppm), and carboxamide (δ ~6.5–7.0 ppm) groups .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% ideal for biological assays) .

Advanced Research Questions

Q. What strategies address low bioavailability observed in preclinical studies of piperidine carboxamide derivatives?

  • Challenge : Rapid in vivo clearance due to metabolic instability, as seen in structurally similar compounds like N-(4-chlorobenzyl)piperidine-3-carboxamide .
  • Solutions :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the cyanopyridine ring to reduce CYP450-mediated oxidation.
  • Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and circulation time .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Issue : Discrepancies arise from solvent polarity and measurement protocols (e.g., DMSO vs. aqueous buffers).
  • Protocol Standardization :

  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Compare solubility across solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy at λmax ~260 nm (cyanopyridine absorbance) .

Q. What experimental approaches validate the compound’s interaction with proposed biological targets (e.g., kinases or GPCRs)?

  • Target Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized recombinant proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
    • Functional Assays : Use cell-based luciferase reporters or calcium flux assays to confirm pathway modulation.

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for scale-up synthesis without compromising purity?

  • Scale-Up Considerations :

  • Replace batch reactors with flow chemistry for better temperature control and reduced side reactions.
  • Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • In Silico Models :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate permeability (logP), CYP450 inhibition, and hERG liability.
  • Molecular Dynamics (MD) Simulations : Map binding modes to predict off-target effects .

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